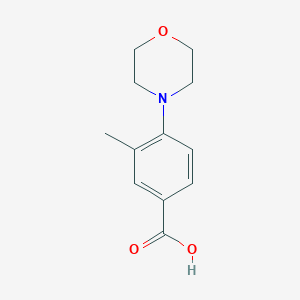

3-Methyl-4-morpholin-4-yl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJKSKWRBZDCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594222 | |

| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197445-65-1 | |

| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-4-morpholin-4-yl-benzoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Methyl-4-morpholin-4-yl-benzoic acid. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported data for structurally related compounds with predicted properties to offer a thorough profile for research and development purposes.

Chemical Properties and Identifiers

This compound is a substituted aromatic carboxylic acid featuring a morpholine moiety, a structural component frequently found in biologically active compounds. The presence of the morpholine ring can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 197445-65-1 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Synonyms | 3-methyl-4-morpholinobenzoic acid, 3-METHYL-4-(4-MORPHOLINYL)BENZOIC ACID |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 416.2 ± 45.0 °C | ChemicalBook |

| Density | 1.218 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 4.77 ± 0.10 | ChemicalBook |

| logP | -2.2 | PubChem |

Note: The properties listed in Table 2 are predicted values from computational models and have not been experimentally verified in published literature.

Synthesis and Experimental Protocols

A common precursor for the key intermediate is 3-methyl-4-nitrobenzoic acid. Chinese patent CN106831460A describes a method for the preparation of 3-methyl-4-aminobenzoic acid by the reduction of 3-methyl-4-nitrobenzoic acid using reduced iron powder and a proton acid.[1] The synthesis of 3-methyl-4-nitrobenzoic acid itself can be achieved through the oxidation of 2,4-dimethyl-nitrobenzene with nitric acid, as detailed in Chinese patent CN104447348A.[2]

Furthermore, a US patent discloses a method for the synthesis of the isomeric 2-Methyl-4-morpholinobenzoic acid by the hydrolysis of its methyl ester using an aqueous NaOH solution in methanol.[3] This suggests that a final hydrolysis step would be effective if the synthesis proceeds via an ester intermediate.

Based on these precedents, a hypothetical multi-step synthesis is outlined below.

Hypothetical Synthesis Workflow

References

- 1. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 2. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 3-Methyl-4-morpholin-4-yl-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details the proposed synthetic pathway, complete with step-by-step experimental protocols and a summary of expected quantitative data.

Introduction

This compound is a disubstituted benzoic acid derivative incorporating a methyl group and a morpholine moiety. Such scaffolds are of significant interest in the development of novel therapeutic agents due to their potential to interact with a variety of biological targets. The synthesis of this specific molecule is not widely reported in the literature, necessitating the development of a logical and efficient synthetic strategy. This guide outlines a two-step synthetic sequence starting from a commercially available starting material.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the readily available 4-Fluoro-3-methylbenzoic acid . The synthetic strategy involves two key transformations:

-

Nucleophilic Aromatic Substitution (SNA r): The fluorine atom on the aromatic ring is displaced by morpholine. The electron-withdrawing carboxylic acid group at the para position activates the ring, facilitating this substitution.

-

Oxidation: This proposed route has been evaluated against an alternative pathway involving an initial oxidation of the methyl group. The chosen pathway is deemed more reliable as the morpholine moiety can be sensitive to the strong oxidizing agents required for the conversion of the methyl group to a carboxylic acid.

The overall synthetic scheme is presented below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of this compound

-

Reaction: Nucleophilic Aromatic Substitution

-

Starting Material: 4-Fluoro-3-methylbenzoic acid

-

Reagents: Morpholine, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a stirred solution of 4-Fluoro-3-methylbenzoic acid (1.0 eq.) in anhydrous DMSO (10 mL/g of starting material) in a round-bottom flask, add potassium carbonate (2.0 eq.).

-

Add morpholine (1.5 eq.) to the suspension.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Acidify the aqueous solution to pH 3-4 with 2N HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic step. The values are based on typical yields for analogous reactions found in the chemical literature.

| Step | Reaction Type | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | 4-Fluoro-3-methylbenzoic acid | This compound | Morpholine, K₂CO₃ | DMSO | 120 | 12-24 | 75-85 |

Logical Workflow

The logical workflow for the synthesis and characterization of the target compound is illustrated in the following diagram.

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a feasible and efficient synthetic route for this compound. The proposed two-step synthesis, starting from a commercially available precursor, employs well-established organic reactions. The provided experimental protocols and expected data will be a valuable resource for researchers and scientists in the field of drug discovery and development. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-4-morpholin-4-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to the structure elucidation of 3-Methyl-4-morpholin-4-yl-benzoic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. The methodologies and expected outcomes detailed herein provide a robust framework for researchers to confirm the structure of this molecule.

Chemical Structure and Properties

IUPAC Name: 3-Methyl-4-morpholin-4-ylbenzoic acid CAS Number: 197445-65-1[1] Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol

The proposed structure combines a benzoic acid core with a methyl group at the 3-position and a morpholine ring attached at the 4-position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from known data of structural analogs including 3-methylbenzoic acid, 4-morpholinyl-substituted aromatics, and other relevant benzoic acid derivatives.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Analog Data Source(s) |

| ~12.5 | Singlet | 1H | -COOH | [2] |

| ~7.7 | Singlet | 1H | Ar-H (H2) | [3][4][5] |

| ~7.6 | Doublet | 1H | Ar-H (H6) | [3][4][5] |

| ~7.0 | Doublet | 1H | Ar-H (H5) | [3][4][5] |

| ~3.7 | Triplet | 4H | -N-CH₂- (Morpholine) | [6] |

| ~3.0 | Triplet | 4H | -O-CH₂- (Morpholine) | [6] |

| ~2.2 | Singlet | 3H | Ar-CH₃ | [3][4][5] |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Analog Data Source(s) |

| ~168 | -COOH | [3][4][5] |

| ~150 | Ar-C (C4) | [6] |

| ~138 | Ar-C (C3) | [3][4][5] |

| ~132 | Ar-C (C1) | [3][4][5] |

| ~130 | Ar-C (C6) | [3][4][5] |

| ~125 | Ar-C (C2) | [3][4][5] |

| ~118 | Ar-C (C5) | [3][4][5] |

| ~66 | -O-CH₂- (Morpholine) | [6] |

| ~51 | -N-CH₂- (Morpholine) | [6] |

| ~18 | Ar-CH₃ | [3][4][5] |

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Interpretation | Analog Data Source(s) |

| ESI-MS (+) | 222.11 | [M+H]⁺ | [7] |

| ESI-MS (+) | 244.09 | [M+Na]⁺ | [7] |

| ESI-MS (-) | 220.10 | [M-H]⁻ | [7] |

| HRMS (ESI+) | 222.1125 | [M+H]⁺ (Calculated for C₁₂H₁₆NO₃⁺) | [6] |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Analog Data Source(s) |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) | [8][9][10] |

| 2950-2850 | Medium | C-H stretch (Aliphatic) | [8][9][10] |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) | [8][9][10] |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) | [8][9][10] |

| 1210-1320 | Strong | C-O stretch (Carboxylic acid) | [8][9][10] |

| 1115 | Strong | C-O-C stretch (Ether in Morpholine) | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, particularly within the aromatic and morpholine ring systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the methyl, morpholine, and carboxylic acid groups to the benzene ring.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Procedure:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

In positive mode, look for the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

In negative mode, look for the deprotonated molecular ion [M-H]⁻.

-

For high-resolution mass spectrometry (HRMS), determine the exact mass of the molecular ion to four or more decimal places to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the dried sample with potassium bromide (KBr) powder and press into a thin, transparent disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H and strong C=O stretches of the carboxylic acid, the aromatic C=C stretches, and the C-O-C stretch of the morpholine ring.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Caption: Logical workflow for the structure elucidation.

Conclusion

While direct experimental data for this compound is not widely published, a combination of modern spectroscopic techniques provides a clear path to its unambiguous structure elucidation. By employing 1D and 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy, and by comparing the obtained data with the predicted values derived from analogous compounds, researchers can confidently confirm the synthesis and structure of this molecule. This guide provides the necessary framework for these experimental and analytical endeavors.

References

- 1. This compound | 197445-65-1 [amp.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - 3-(morpholin-4-yl)benzoic acid (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

In-Depth Technical Guide: 3-Methyl-4-morpholin-4-ylbenzoic Acid (CAS 197445-65-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 197445-65-1, identified as 3-Methyl-4-morpholin-4-ylbenzoic acid. This document summarizes its chemical structure, synthesis, and potential therapeutic applications based on available patent literature.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 197445-65-1 | Internal Database |

| IUPAC Name | 3-methyl-4-morpholin-4-ylbenzoic acid | Internal Database |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | Internal Database |

| InChI Key | WFJKSKWRBZDCKE-UHFFFAOYSA-N | Internal Database |

Synthesis Protocol

A detailed, two-step synthesis protocol for 3-Methyl-4-morpholin-4-ylbenzoic acid is described in US Patent 8,889,668 B2.[1]

Step 1: Synthesis of Methyl 3-methyl-4-morpholin-4-ylbenzoate

Experimental Protocol:

-

To a suspension of methyl 4-bromo-3-methylbenzoate (1 eq.), cesium carbonate (1.5 eq.), and morpholine (1.2 eq.) in dioxane, add BINAP (0.05 eq.) and palladium acetate (0.05 eq.).

-

Reflux the reaction mixture for 15 hours.

-

After cooling, filter the mixture through a pad of celite.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by column chromatography (petroleum ether/ethyl acetate, 80/20) to yield methyl 3-methyl-4-morpholin-4-ylbenzoate as a yellow solid.

Step 2: Synthesis of 3-Methyl-4-morpholin-4-ylbenzoic acid

Experimental Protocol:

-

To a solution of methyl 3-methyl-4-morpholin-4-ylbenzoate (1 eq.) in a mixture of THF and water, add lithium hydroxide (5 eq.).

-

Stir the reaction mixture at 50°C for 12 hours.

-

The completion of the reaction yields 3-Methyl-4-morpholin-4-ylbenzoic acid.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Spectroscopic Analysis of Benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Chemical Structures of Interest

To begin, the structures of both the requested and the representative compounds are presented. The structural similarity, centered on the 3-methylbenzoic acid core, makes the latter a suitable proxy for illustrating analytical techniques.

Caption: Structure of this compound.

Caption: Structure of 3-Methylbenzoic acid (m-Toluic acid).

Workflow for Spectroscopic Analysis

The structural elucidation of a novel or known organic compound follows a logical progression of analytical techniques. Each method provides unique pieces of information that, when combined, confirm the molecule's identity and purity.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic Data for 3-Methylbenzoic Acid

The following sections present quantitative data obtained from standard spectroscopic methods for 3-Methylbenzoic acid (CAS No: 99-04-7).[1][2]

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Data for 3-Methylbenzoic Acid Solvent: DMSO-d₆, 400 MHz[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| 7.80 - 7.75 | Multiplet | 2H | Aromatic (H-2, H-6) |

| 7.40 - 7.35 | Multiplet | 2H | Aromatic (H-4, H-5) |

| 2.37 | Singlet | 3H | Methyl (-CH₃) |

Table 2: ¹³C NMR Data for 3-Methylbenzoic Acid Solvent: DMSO-d₆, 101 MHz[3]

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | Carboxylic Acid Carbon (C=O) |

| 138.4 | Aromatic (C-3) |

| 133.9 | Aromatic (CH) |

| 131.2 | Aromatic (C-1) |

| 130.2 | Aromatic (CH) |

| 128.9 | Aromatic (CH) |

| 126.9 | Aromatic (CH) |

| 21.3 | Methyl Carbon (-CH₃) |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 3-Methylbenzoic Acid [4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |

| 3080 - 3030 | Medium | C-H stretch | Aromatic |

| 2980 - 2850 | Medium-Weak | C-H stretch | Methyl |

| 1700 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| 1610, 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| 960 - 900 | Broad, Medium | O-H bend | Carboxylic Acid |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 3-Methylbenzoic Acid [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 136 | High | Molecular Ion [M]⁺ |

| 119 | High | [M - OH]⁺ |

| 91 | High | [M - COOH]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve 5-10 mg of purified 3-Methylbenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[6]

-

Transfer: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Standard: If quantitative analysis is needed, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.

-

Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Parameter Setup: Load standard acquisition parameters for ¹H and ¹³C NMR. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse for ¹H and a 90-degree pulse for ¹³C, with a sufficient relaxation delay (e.g., 1-2 seconds for ¹H, 2-5 seconds for ¹³C).

-

Shimming & Tuning: Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the specific nucleus being observed.

-

Data Collection: Acquire the Free Induction Decay (FID) data. For ¹³C, a larger number of scans (hundreds to thousands) is typically required due to its low natural abundance.

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum.

-

Sample Preparation: Place approximately 20-50 mg of solid 3-Methylbenzoic acid into a small vial. Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.[7]

-

Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.

-

Background Spectrum: Place an empty, clean salt plate (or the sample plate before deposition) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.[8]

-

Sample Spectrum: Place the sample-coated salt plate into the spectrometer's sample holder.

-

Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Sample Introduction: For a volatile and thermally stable solid like 3-Methylbenzoic acid, a direct insertion probe or introduction via a Gas Chromatography (GC) inlet is common. Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate.[9][10]

-

Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion).[9]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Acquisition: The instrument software records and displays the mass spectrum as a plot of relative intensity versus m/z.

Representative Synthesis of 3-Methylbenzoic Acid

A common method for the synthesis of benzoic acid derivatives involves the oxidation of the corresponding alkylbenzene. For 3-Methylbenzoic acid, this can be achieved by the oxidation of m-xylene. However, a more selective laboratory-scale synthesis often involves functional group manipulation from a different starting material. A representative nitration-based synthesis is described below.

Reaction Scheme: Nitration of m-toluic acid.[11][12]

Procedure:

-

Cooling: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place concentrated nitric acid and cool the flask to between -30°C and -15°C using an appropriate cooling bath.

-

Addition: Slowly add powdered m-toluic acid to the cooled, stirring nitric acid, ensuring the temperature remains within the specified range.

-

Reaction: Continue stirring the mixture at this temperature for a designated period (e.g., 30-60 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the reaction mixture is carefully poured into a beaker of ice-water.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Note: This specific protocol describes a nitration reaction, which is one of many possible synthetic routes. The synthesis of the parent 3-methylbenzoic acid is typically achieved through oxidation of m-xylene or hydrolysis of its corresponding nitrile.

References

- 1. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 2. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 5. 3-methylbenzoic acid ir spectrum | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

The Diverse Biological Landscape of Morpholine-Containing Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the morpholine scaffold into small molecule drug candidates is a widely utilized strategy in medicinal chemistry to enhance physicochemical properties and biological activity. When coupled with a benzoic acid moiety, this privileged structure gives rise to a class of compounds with a diverse and promising pharmacological profile. This technical guide provides an in-depth overview of the biological activities of morpholine-containing benzoic acids, with a focus on their anticancer, central nervous system (CNS), anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Phosphatidylcholine-Specific Phospholipase C

A significant body of research has focused on the anticancer potential of 2-morpholinobenzoic acid derivatives, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] PC-PLC is an enzyme implicated in the progression of various cancers, including breast and colon cancer. Its inhibition can disrupt cancer cell signaling, leading to reduced proliferation and motility.[1]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of a series of 2-morpholino-5-(benzylamino)benzoic acid and hydroxamic acid derivatives against human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT116) cell lines, as well as their inhibitory activity against PC-PLC from Bacillus cereus (PC-PLCBc).

Table 1: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives

| Compound | R | Cell Line | % Proliferation at 10 µM (relative to control)[1] |

| 1a | H | MDA-MB-231 | 85.3 ± 9.7 |

| HCT116 | 78.9 ± 12.4 | ||

| 1b | 3-Cl | MDA-MB-231 | 60.1 ± 11.2 |

| HCT116 | 45.7 ± 8.9 | ||

| 1c | 4-Cl | MDA-MB-231 | 75.4 ± 10.5 |

| HCT116 | 68.3 ± 9.8 | ||

| 1d | 3,4-diCl | MDA-MB-231 | 55.2 ± 7.6 |

| HCT116 | 39.8 ± 6.1 |

Table 2: PC-PLCBc Enzyme Inhibition by 2-Morpholinobenzoic Acid Derivatives

| Compound | R | % Enzyme Activity at 10 µM (relative to control)[1] |

| 1a | H | 35.6 ± 4.5 |

| 1b | 3-Cl | 10.7 ± 1.5 |

| 1c | 4-Cl | 25.3 ± 3.8 |

| 1d | 3,4-diCl | 15.9 ± 2.4 |

Signaling Pathway: PC-PLC in Cancer Proliferation

The diagram below illustrates the role of PC-PLC in promoting cancer cell proliferation and how its inhibition by morpholine-containing benzoic acids can counteract this effect.

References

Discovery and history of morpholine derivatives in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Morpholine Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its pKa of approximately 8.4 which allows it to be protonated at physiological pH, its ability to improve aqueous solubility and metabolic stability, and its synthetic accessibility, have made it a ubiquitous structural motif in a vast array of clinically successful drugs.[1] This guide delves into the discovery and rich history of morpholine derivatives in medicinal chemistry, providing a comprehensive overview of their evolution from simple organic curiosities to integral components of modern therapeutics. We will explore key synthetic methodologies, analyze their impact on pharmacology through detailed structure-activity relationships, and present quantitative data and relevant biological pathways to provide a thorough technical resource for professionals in drug discovery and development.

The naming of morpholine is attributed to the German chemist Ludwig Knorr in the late 19th century, who was investigating the chemical constituents of morphine.[2] While his initial hypothesis about its structural relationship to morphine was incorrect, the name "morpholine" has persisted. The first synthesis of morpholine was reported in 1889 by the Russian chemist Ossip Zecho, who prepared it through the dehydration of diethanolamine with sulfuric acid. Early investigations into its derivatives were primarily of academic interest, with its true potential in medicinal chemistry being realized in the mid-20th century.

Key Milestones in the Medicinal Chemistry of Morpholine Derivatives

The journey of morpholine from a simple solvent to a key pharmacophore has been marked by several significant discoveries. The introduction of the morpholine moiety into drug candidates has often led to improved pharmacokinetic profiles, enhanced target binding, and reduced off-target effects.

Early Applications and the Rise of CNS-Active Agents:

The mid-20th century saw the emergence of the first morpholine-containing drugs, many of which targeted the central nervous system (CNS). The anorectic agent Phendimetrazine , a prodrug of phenmetrazine, was one of the early successes, demonstrating the utility of the morpholine scaffold in modulating neurotransmitter systems.[3][4] This was followed by the development of antidepressants like Moclobemide , a reversible inhibitor of monoamine oxidase A (MAO-A), and Reboxetine , a selective norepinephrine reuptake inhibitor (SNRI).[1][5][6] The presence of the morpholine ring in these molecules was crucial for achieving the desired pharmacological activity and brain penetration.

Expansion into Oncology and Infectious Diseases:

The late 20th and early 21st centuries witnessed the expansion of morpholine's therapeutic footprint into oncology and infectious diseases. The development of Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, marked a significant milestone in targeted cancer therapy.[4] The morpholine group in Gefitinib plays a critical role in its binding to the ATP pocket of the EGFR kinase domain.[4]

In the realm of infectious diseases, the oxazolidinone antibiotic Linezolid emerged as a powerful weapon against multidrug-resistant Gram-positive bacteria.[7] The morpholino-phenyl group of Linezolid is essential for its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase.[7]

Modern Applications and Future Perspectives:

More recently, morpholine derivatives have continued to find applications in diverse therapeutic areas. Aprepitant , a neurokinin-1 (NK1) receptor antagonist, is used to prevent chemotherapy-induced nausea and vomiting.[1] The morpholine ether in Aprepitant is a key structural feature for its high-affinity binding to the NK1 receptor.[8] The continued exploration of morpholine as a versatile building block in drug discovery is evident in the numerous morpholine-containing compounds currently in clinical trials for a wide range of diseases.

Data Presentation: Quantitative Insights into Morpholine Derivatives

The following tables summarize key quantitative data for a selection of prominent morpholine-containing drugs, providing a comparative overview of their pharmacological and pharmacokinetic properties.

Table 1: Pharmacodynamic Data of Selected Morpholine Derivatives

| Compound | Target | Action | Binding Affinity (Ki/Kd) | IC50 |

| Gefitinib | EGFR Tyrosine Kinase | Inhibitor | ~0.4 nM (Kd) | 2-37 nM (cell-based) |

| Linezolid | Bacterial 23S rRNA of 50S subunit | Inhibitor | ~1 µM (Kd) | 0.5-4 µg/mL (MIC) |

| Aprepitant | NK1 Receptor | Antagonist | 0.1 nM (IC50 for binding) | - |

| Reboxetine | Norepinephrine Transporter | Inhibitor | 1.1 nM (Ki) | - |

| Moclobemide | MAO-A | Reversible Inhibitor | 1.3 µM (IC50) | - |

| Phendimetrazine | Norepinephrine/Dopamine Transporters | Releasing Agent | - | - |

Table 2: Pharmacokinetic Parameters of Selected Oral Morpholine-Containing Drugs

| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) |

| Gefitinib | ~59 | 3-7 | ~41 | ~90 |

| Linezolid | ~100 | 1-2 | 4.8 | ~31 |

| Aprepitant | ~60-65 | ~4 | 9-13 | >95 |

| Reboxetine | ~94 | ~2 | ~13 | ~97 |

| Moclobemide | 50-80 | 1-2 | 1-2 | ~50 |

| Phendimetrazine | Rapidly Absorbed | 1-3 | 19-24 | - |

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of morpholine derivatives stems from their ability to modulate specific biological pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three key morpholine-containing drugs.

Figure 1: Gefitinib Inhibition of the EGFR Signaling Pathway.

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] As illustrated in Figure 1, EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[4] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling pathways that drive tumor growth.[4]

Figure 2: Aprepitant Antagonism of the NK1 Receptor Pathway.

Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[1] The endogenous ligand for this receptor is Substance P, a neuropeptide involved in the transmission of pain signals and the induction of emesis (vomiting). As shown in Figure 2, the binding of Substance P to the G-protein coupled NK1 receptor activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[6][9] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signals ultimately lead to the physiological response of emesis. Aprepitant competitively blocks the binding of Substance P to the NK1 receptor, thereby preventing the initiation of this signaling cascade and inhibiting vomiting.[1]

Figure 3: Linezolid Inhibition of Bacterial Protein Synthesis.

Linezolid is the first of a new class of antibiotics, the oxazolidinones, which inhibit bacterial protein synthesis through a unique mechanism.[7] As depicted in Figure 3, bacterial protein synthesis is initiated by the formation of a 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator tRNA (fMet-tRNA).[7] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, at a site that is distinct from the binding sites of other protein synthesis inhibitors.[7] This binding prevents the formation of a functional 70S initiation complex, thereby halting the process of protein synthesis at a very early stage.[7] This novel mechanism of action makes Linezolid effective against many Gram-positive bacteria that have developed resistance to other classes of antibiotics.

Experimental Protocols

This section provides representative, detailed methodologies for the synthesis of key morpholine-containing drugs. These protocols are adapted from published literature and are intended for informational purposes for trained professionals.

Synthesis of Gefitinib

The synthesis of Gefitinib can be achieved through a multi-step process, with a key step involving the etherification of a quinazoline intermediate with a morpholino-containing side chain.

Figure 4: General Workflow for the Synthesis of Gefitinib.

Protocol: Etherification Step in Gefitinib Synthesis [10][11]

-

Starting Material: 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline.

-

Reagents: 4-(3-chloropropyl)morpholine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure: a. To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in DMF, add an excess of K₂CO₃ and 4-(3-chloropropyl)morpholine. b. Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. d. The precipitated solid is collected by filtration, washed with water, and dried. e. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Gefitinib.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Linezolid

The synthesis of Linezolid involves the construction of the oxazolidinone ring and the introduction of the morpholino-phenyl moiety. Several synthetic routes have been developed, often employing a chiral starting material to establish the desired stereochemistry.

Figure 5: General Workflow for the Synthesis of Linezolid.

Protocol: A Key Step in Linezolid Synthesis [12][13]

-

Starting Material: N-[3-fluoro-4-(morpholin-4-yl)phenyl]amine.

-

Reagents: (R)-glycidyl butyrate, Lithium tert-butoxide, Tetrahydrofuran (THF).

-

Procedure: a. Dissolve N-[3-fluoro-4-(morpholin-4-yl)phenyl]amine in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C and add a solution of lithium tert-butoxide in THF dropwise. c. After stirring for a short period, add (R)-glycidyl butyrate dropwise. d. Allow the reaction to warm to room temperature and stir for several hours. e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. The resulting intermediate, a chiral amino alcohol, is then carried forward to form the oxazolidinone ring.

-

Characterization: The intermediate and final product are characterized by spectroscopic methods to confirm their identity and stereochemical integrity.

Synthesis of Aprepitant

The synthesis of Aprepitant is a stereochemically complex process, involving the construction of the trisubstituted morpholine core with high diastereoselectivity.

Figure 6: General Workflow for the Synthesis of Aprepitant.

Protocol: A Key Coupling Step in Aprepitant Synthesis [14][15][16]

-

Starting Material: A chiral 3-(4-fluorophenyl)morpholin-2-ol derivative.

-

Reagents: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate), Dichloromethane.

-

Procedure: a. To a solution of the chiral morpholinol derivative in dichloromethane at low temperature (e.g., -78 °C), add the Lewis acid catalyst. b. Slowly add a solution of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in dichloromethane. c. Stir the reaction mixture at low temperature for several hours. d. Quench the reaction with a base (e.g., triethylamine) and allow it to warm to room temperature. e. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. f. The resulting diastereomeric mixture is then purified by chromatography to isolate the desired stereoisomer.

-

Characterization: The stereochemistry of the product is confirmed by chiral HPLC and NMR spectroscopy.

Conclusion

The morpholine scaffold has proven to be an exceptionally valuable component in the design and development of a wide range of therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, have cemented its status as a privileged structure in medicinal chemistry. From its early applications in CNS-active drugs to its current role in targeted cancer therapies and novel antibiotics, the morpholine motif continues to empower the creation of innovative and effective medicines. This in-depth guide has provided a comprehensive overview of the discovery, history, and application of morpholine derivatives, offering valuable data, experimental insights, and mechanistic understanding for researchers and professionals dedicated to the advancement of drug discovery. As our understanding of disease biology deepens and synthetic methodologies evolve, the versatile morpholine ring is poised to remain a cornerstone of medicinal chemistry for the foreseeable future.

References

- 1. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 8. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ukm.my [ukm.my]

- 11. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistryforsustainability.org [chemistryforsustainability.org]

- 16. medkoo.com [medkoo.com]

3-Methyl-4-morpholin-4-yl-benzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the potential biological relevance of 3-Methyl-4-morpholin-4-yl-benzoic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 197445-65-1 |

Representative Synthesis Protocol

A general and robust method for the synthesis of 4-morpholinyl-substituted benzoic acids involves the nucleophilic aromatic substitution of a halogenated benzoic acid derivative with morpholine, followed by hydrolysis. While the specific synthesis of the 3-methyl derivative may require optimization, the following protocol outlines a representative experimental procedure.

Experimental Protocol: Synthesis of 4-Morpholinyl Benzoic Acid Derivatives

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material, a halogenated benzoic acid derivative (e.g., 4-fluoro-3-methylbenzonitrile or methyl 4-fluoro-3-methylbenzoate), with an excess of morpholine.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 120°C to 130°C. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Hydrolysis: Upon completion of the initial reaction, the mixture is cooled. For nitrile precursors, an aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is refluxed to facilitate hydrolysis to the carboxylic acid. For ester precursors, a standard saponification procedure is employed.

-

Work-up and Isolation: After hydrolysis, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the benzoic acid derivative. The solid product is then collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the final product of high purity.

Potential Biological Significance and Signaling Pathways

The morpholine moiety is a recognized "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] Morpholine-containing compounds have been implicated in a variety of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[2]

These compounds can function as inhibitors of key enzymes within cellular signaling pathways. For instance, derivatives of morpholine have been investigated as inhibitors of the PI3K/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. The following diagram illustrates a generalized signaling pathway that could be targeted by a morpholine-containing inhibitor.

References

Physical and chemical characteristics of 3-Methyl-4-morpholin-4-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methyl-4-morpholin-4-yl-benzoic acid (CAS No. 197445-65-1). Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted properties, proposed synthetic routes based on established methodologies for analogous compounds, and expected spectral characteristics. Furthermore, it explores the potential biological significance of this molecule by examining the known pharmacological activities of related morpholine-containing and benzoic acid derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the properties and potential applications of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that most of the quantitative data are predicted values obtained from computational models due to the absence of comprehensive experimental studies on this specific molecule.[1][2]

| Property | Value | Source |

| CAS Number | 197445-65-1 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Boiling Point | 416.2 ± 45.0 °C | Predicted[1][2] |

| Density | 1.218 ± 0.06 g/cm³ | Predicted[1][2] |

| pKa | 4.77 ± 0.10 | Predicted[1][2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (Predicted) | N/A |

| Melting Point | Not available. Expected to be in the range of related benzoic acid derivatives (e.g., 4-Methylbenzoic acid: 179-181 °C)[3] | N/A |

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not documented in publicly available literature, its structure suggests that it can be synthesized via standard cross-coupling reactions used for the formation of C-N bonds. Two plausible synthetic routes are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides, and represents a highly versatile method for the synthesis of N-aryl compounds.[4][5]

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-3-methylbenzoic acid (1.0 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand like XPhos (0.02-0.10 eq.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.). Then, add morpholine (1.2-1.5 eq.) and an anhydrous aprotic solvent like toluene.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of a weak acid (e.g., 1 M HCl) to neutralize the excess base and protonate the product. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Proposed Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds, particularly with aryl halides.[6][7]

Reaction Scheme:

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-iodo-3-methylbenzoic acid (1.0 eq.), a copper(I) salt such as copper(I) iodide (CuI, 0.1-0.2 eq.), and a ligand like L-proline (0.2-0.4 eq.).

-

Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and morpholine (1.5-2.0 eq.). A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is then added.

-

Reaction Conditions: The reaction mixture is heated to a higher temperature, typically between 100-150 °C, and stirred for 24-48 hours under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

Spectral Characteristics (Predicted)

The following are the predicted spectral characteristics for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methyl group, the morpholine ring protons, and the acidic proton of the carboxylic acid.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (position 2) | ~7.8-8.0 | d | 1H |

| Aromatic H (position 6) | ~7.7-7.9 | dd | 1H |

| Aromatic H (position 5) | ~6.9-7.1 | d | 1H |

| Morpholine H (-O-CH₂-) | ~3.8-4.0 | t | 4H |

| Morpholine H (-N-CH₂-) | ~3.0-3.2 | t | 4H |

| Methyl H (-CH₃) | ~2.2-2.4 | s | 3H |

| Carboxylic Acid H (-COOH) | ~12.0-13.0 | br s | 1H |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals for the carbon atoms of the benzoic acid moiety, the methyl group, and the morpholine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | ~168-172 |

| Aromatic C (quaternary, C-1) | ~128-132 |

| Aromatic C (quaternary, C-4) | ~150-155 |

| Aromatic C (quaternary, C-3) | ~135-140 |

| Aromatic CH (C-2, C-6) | ~125-130 |

| Aromatic CH (C-5) | ~115-120 |

| Morpholine C (-O-CH₂) | ~66-68 |

| Morpholine C (-N-CH₂) | ~48-52 |

| Methyl C (-CH₃) | ~18-22 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Sharp, medium |

| C-H (Aliphatic) | 2850-3000 | Sharp, medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1580-1620 | Medium to strong |

| C-O (Ether in morpholine) | 1100-1150 | Strong |

| C-N (Tertiary amine) | 1200-1250 | Medium |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 221. Key fragmentation patterns would likely involve:

-

Loss of a hydroxyl radical (-OH): [M - 17]⁺ at m/z = 204.

-

Loss of a carboxyl group (-COOH): [M - 45]⁺ at m/z = 176.

-

Cleavage of the morpholine ring: Leading to various fragment ions.

-

Alpha-cleavage adjacent to the nitrogen atom of the morpholine ring.

Potential Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the morpholine and benzoic acid moieties are present in numerous biologically active compounds.

-

Morpholine Derivatives: The morpholine ring is considered a "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[8][9][10][11] They are known to interact with various biological targets, including kinases, receptors, and enzymes.[10][12]

-

Benzoic Acid Derivatives: Benzoic acid and its derivatives are known for their antimicrobial and anti-inflammatory properties.[13] They serve as scaffolds for the development of a variety of therapeutic agents.

Given these precedents, this compound could potentially act as an inhibitor of signaling pathways implicated in diseases like cancer or neurodegenerative disorders. For instance, many morpholine-containing molecules are known to inhibit the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Conceptual Signaling Pathway

The following diagram illustrates a hypothetical scenario where a morpholine-containing compound, such as this compound, acts as an inhibitor of a key kinase (e.g., PI3K) in a cellular signaling pathway.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

This diagram illustrates how the binding of a growth factor to its receptor can activate the PI3K/AKT/mTOR pathway, leading to cell proliferation and survival. A compound like this compound could potentially inhibit this pathway by targeting a key component, such as PI3K, thereby blocking downstream signaling and exerting therapeutic effects in diseases characterized by aberrant pathway activation.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although experimental data is currently limited, this guide provides a foundational understanding of its predicted physicochemical properties, plausible synthetic routes, and expected spectral characteristics. The presence of the morpholine and benzoic acid moieties suggests a range of potential biological activities that warrant future exploration. The information compiled herein is intended to facilitate and encourage further research into this and related molecules.

References

- 1. This compound | 197445-65-1 [amp.chemicalbook.com]

- 2. This compound CAS#: 197445-65-1 [amp.chemicalbook.com]

- 3. 4-Methylbenzoic acid for synthesis 99-94-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijarsct.co.in [ijarsct.co.in]

Potential research areas for novel benzoic acid derivatives

An In-depth Technical Guide to Potential Research Areas for Novel Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a versatile and privileged scaffold in modern science. The inherent stability of the benzene ring coupled with the reactivity of the carboxylic acid group allows for a vast range of structural modifications, leading to compounds with diverse and potent biological and material properties. This technical guide explores promising research avenues for novel benzoic acid derivatives, focusing on key therapeutic areas and agrochemicals. It provides an overview of mechanisms of action, quantitative data from recent studies, detailed experimental protocols, and conceptual diagrams to guide future research and development.

The development of novel anticancer agents remains a critical challenge. Benzoic acid derivatives have emerged as a significant class of compounds with the potential to target various hallmarks of cancer.[1][2][3]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A promising anticancer strategy involves the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells and contribute to tumor progression.[4] Certain hydroxylated benzoic acid derivatives have been identified as potent HDAC inhibitors. By inhibiting HDACs, these compounds can induce cancer cell death through the elevation of reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[4] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to be a more effective HDAC inhibitor than its monohydroxy- or monohydroxymonomethoxy- counterparts, retarding the growth of colon cancer cells by up to 60%.[4]

Other Anticancer Mechanisms

Beyond HDAC inhibition, benzoic acid derivatives exhibit other anticancer activities:

-

P2Y14 Receptor Antagonism: A series of 3-amide benzoic acid derivatives were identified as novel and potent antagonists of the P2Y14 receptor, which plays a key role in inflammatory processes often associated with cancer.[5]

-

Cell Cycle Modulation: Certain derivatives can act as agonists for the nuclear xenobiotic receptor PXR/SXR, affecting the expression of cell cycle proteins and enhancing apoptotic tumor cell death mediated by chemotherapy and radiation.[6]

-

Enzyme Inhibition: Novel imidazole benzoic acid derivatives have shown promising anticancer activity, likely through interactions with key enzymes and receptors.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of various benzoic acid derivatives against different cancer cell lines.

| Compound/Derivative Class | Target/Mechanism | Cell Line | Activity (IC50) | Reference |

| 3,4-dihydroxybenzoic acid (DHBA) | HDAC Inhibition | HCT-116, HCT-15 | ~50-60% growth retardation | [4] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid | Cytotoxicity | Huh-7, HepG2, Hela, MCF-7 | Not specified | [8] |

| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative | Cytotoxicity | HeLa | 10 µM | [8] |

| Gallic acid–stearylamine conjugate | Cytotoxicity | A431 (squamous cancer) | 100 µg/ml | [8] |

| 3-amide benzoic acid derivative (16c) | P2Y14R Antagonist | THP-1 | 1.77 nM | [5] |

| Salicylates (Aspirin) | COX-1 / COX-2 | - | ~150 µM (COX-1) | [9] |

Infectious Diseases: Antimicrobial Applications

Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives, capable of inhibiting the growth of various bacteria, fungi, and yeasts.[10][11]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid involves the disruption of the intracellular pH balance of microbial cells.[10] The undissociated, more lipophilic form of the acid penetrates the microbial cell membrane. Once inside the cytoplasm, it dissociates, lowering the intracellular pH and inhibiting key metabolic processes, such as anaerobic fermentation.[10][12] The antimicrobial activity is pH-dependent, being most effective in acidic conditions (pH < 5).[10]

Structure-Activity Relationship (SAR) in Antimicrobials

SAR studies reveal that the type, number, and position of substituents on the benzoic ring are critical for antibacterial activity.[11]

-

Substituent Effects: The addition of hydroxyl and methoxyl groups can modulate the activity against bacteria like E. coli.[11]

-

Prodrug Approach: Ester derivatives of benzoic acid can act as prodrugs, particularly against Mycobacterium tuberculosis. These esters may diffuse more easily through the mycobacterial cell membrane before being hydrolyzed by intracellular enzymes to release the active benzoic acid.[13][14]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) or other activity metrics for various benzoic acid derivatives against microbial pathogens.

| Compound/Derivative Class | Target Organism | Activity Metric (µM/ml) | Reference |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (Schiff Base) | Bacillus subtilis | pMIC = 2.11 | [15] |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide (Schiff Base) | Staphylococcus aureus | pMIC = 1.82 | [15] |

| p-bromo derivative (Schiff Base) | Candida albicans, Aspergillus niger | pMIC = 1.81 | [15] |

Neurodegenerative and Inflammatory Disorders

Novel benzoic acid derivatives are being explored for their neuroprotective and anti-inflammatory properties, offering potential treatments for complex diseases like Alzheimer's and chronic inflammatory conditions.

Neuroprotection via STEP Inhibition

Striatal-enriched protein tyrosine phosphatase (STEP) is a key enzyme in the central nervous system that regulates neuronal signaling. Overactivity of STEP is implicated in neurodegenerative diseases. Recently, a series of benzoic acid derivatives have been discovered as new STEP inhibitors.[16][17] One promising compound, 14b , not only showed good STEP inhibitory activity but also provided neuroprotection to primary cortical neurons after oxygen-glucose deprivation/reoxygenation.[16] It prevented glutamate-induced cell death and reduced the accumulation of cellular ROS.[16]

Anti-inflammatory Action

The anti-inflammatory properties of salicylates (derivatives of 2-hydroxybenzoic acid) are well-known and primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of pro-inflammatory prostaglandins.[9][18] More recent research has identified novel 3-amide benzoic acid derivatives as potent and selective antagonists for the P2Y14 receptor, a key modulator in inflammatory processes.[5]

Agrochemicals

Benzoic acid derivatives have practical applications in agriculture as herbicides and agents to protect plants from fungal pathogens.[19][20]

-

Disease Suppression: Exogenous application of benzoic acid and its hydroxylated derivatives (e.g., ρ-hydroxybenzoic acid) can significantly reduce the symptoms of early blight on tomato plants caused by the fungus Alternaria solani.[21] The protective mechanism involves the induction of salicylic acid biosynthesis and the enhancement of the plant's own antioxidant defense machinery.[21]

-

Herbicidal Activity: Certain benzoic acid compositions are used as herbicides to control unwanted plant growth.[20]

Core Methodologies: Synthesis and Biological Evaluation

The exploration of novel benzoic acid derivatives relies on robust synthetic protocols and standardized biological assays.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a classical method for synthesizing 2-benzoylbenzoic acid, a common precursor.[18]

Materials:

-

Phthalic anhydride

-

Thiophene-free benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

10% Sodium carbonate solution

-

Ice bath, reflux condenser, separatory funnel, filtration apparatus

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully and slowly add 30 g of anhydrous aluminum chloride to the cooled mixture. Connect a gas trap to the top of the condenser to absorb the evolved hydrogen chloride gas.

-

Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 30 minutes with continuous stirring.

-

Hydrolysis: Cool the reaction mixture and cautiously pour it over a mixture of 50 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Extraction: After the benzene has been removed by steam distillation, cool the remaining mixture. Decant the supernatant acid solution. Dissolve the remaining oily solid in 75 mL of 10% sodium carbonate solution.

-

Purification: Filter the solution to remove any insoluble impurities.

-

Precipitation: Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic. Benzoic acid will precipitate out.

-

Isolation: Collect the solid product by suction filtration, wash with cold water, and dry.

Reported Yields for this method and its variations range from 42% to 88% depending on the specific derivative.[18]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[4][8]

Materials:

-

Cancer cell line (e.g., HCT-116) and non-cancerous control cell line (e.g., RAW 267.4)

-

DMEM medium supplemented with 10% FBS

-

96-well plates

-

Test compound (benzoic acid derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 0.5 × 10⁴ cells per well in 100 µL of DMEM/10% FBS in a 96-well plate and incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound. Treat the cells with varying concentrations of the compound (e.g., 1 µM to 100 µM) and include a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Studies

A critical component of developing potent and selective derivatives is the systematic analysis of structure-activity relationships (SAR).[22] This involves synthesizing a series of analogs with specific structural modifications and evaluating how these changes impact biological activity.

Key insights from SAR studies on benzoic acid derivatives include:

-

Antioxidant Activity: For antioxidant properties, cinnamic acid derivatives are often more effective than their benzoic acid counterparts, an effect attributed to the stabilizing resonance of the propenoic side chain.[23]

-

Antiproliferative Activity: In 2-morpholinobenzoic acid derivatives, a 3-halo substituent on an N-benzyl ring consistently improves inhibitory activity against enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC).[22]

-

Antimicrobial Activity: For p-amino benzoic acid derivatives, Schiff bases generally show greater antimicrobial potency than their ester analogs.[15]

Conclusion and Future Outlook

The benzoic acid scaffold remains a highly valuable starting point for the discovery of new therapeutic agents and agrochemicals. Key future research should focus on:

-

Multitarget Derivatives: Designing single molecules that can modulate multiple targets, such as dual HDAC and kinase inhibitors for cancer, or combined acetylcholinesterase and carbonic anhydrase inhibitors for Alzheimer's disease.[24]

-

Advanced Drug Delivery: Utilizing nanocarriers like solid lipid nanoparticles to improve the bioavailability and reduce the toxicity of promising benzoic acid derivatives.[25]

-

Computational Modeling: Employing in silico methods like molecular docking and QSAR to predict the activity of novel derivatives, thereby streamlining the drug discovery process and reducing reliance on extensive synthesis and screening.[4]

The versatility and proven track record of benzoic acid derivatives ensure that they will continue to be a fruitful area of research, with the potential to yield novel solutions for significant challenges in medicine and agriculture.

References

- 1. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. benchchem.com [benchchem.com]

- 10. ijcrt.org [ijcrt.org]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Synthesis Method of Benzoic Acid_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 16. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]

- 21. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Methyl-4-morpholin-4-yl-benzoic Acid in Antimicrobial Research

Introduction